![molecular formula C44H38BrP2+ B1333389 [(1,4-フェニレンビス(メチレン))ビス(トリフェニルホスホニウム)] ブロミド CAS No. 40817-03-6](/img/structure/B1333389.png)

[(1,4-フェニレンビス(メチレン))ビス(トリフェニルホスホニウム)] ブロミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

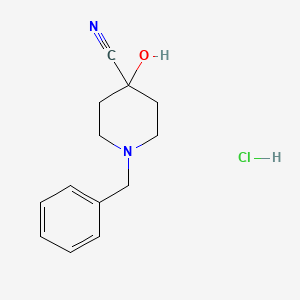

(1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is a useful research compound. Its molecular formula is C44H38BrP2+ and its molecular weight is 708.6 g/mol. The purity is usually 95%.

The exact mass of the compound (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

p-キシリレンビス(トリフェニルホスホニウムブロミド)に関連する化合物は、Candida albicansを含む特定の菌株の細菌および真菌に対して活性があることが予備調査で示されています .

医薬品中間体

この化合物は、医薬品の製造工程における中間体として使用されます .

固体状態における構造特性

研究では、p-キシリレンビス(トリフェニルホスホニウムブロミド)の固体状態における組織を調査し、さまざまな条件、pH値、およびさまざまな潜在的な構築モイエティの存在下での挙動を調べました .

配位化合物

この化合物は、磁性材料、発光、触媒作用、ガス吸着、分離などのさまざまな用途を持つ配位化合物の作成に潜在的な用途があります .

特性

CAS番号 |

40817-03-6 |

|---|---|

分子式 |

C44H38BrP2+ |

分子量 |

708.6 g/mol |

IUPAC名 |

triphenyl-[[4-(triphenylphosphaniumylmethyl)phenyl]methyl]phosphanium;bromide |

InChI |

InChI=1S/C44H38P2.BrH/c1-7-19-39(20-8-1)45(40-21-9-2-10-22-40,41-23-11-3-12-24-41)35-37-31-33-38(34-32-37)36-46(42-25-13-4-14-26-42,43-27-15-5-16-28-43)44-29-17-6-18-30-44;/h1-34H,35-36H2;1H/q+2;/p-1 |

InChIキー |

IDIWIMNOYFPJNJ-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |

正規SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |

Key on ui other cas no. |

40817-03-6 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

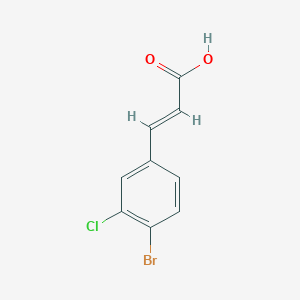

Q1: How is (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide utilized in polymer synthesis?

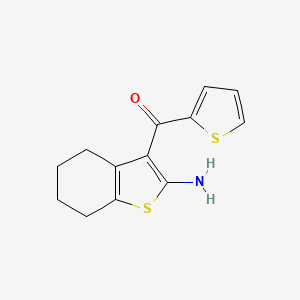

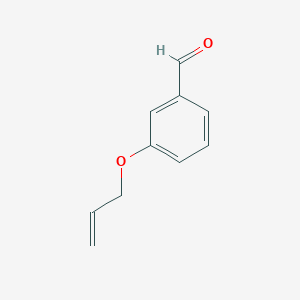

A1: (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide serves as a crucial reagent in Wittig reactions, specifically for creating polymers with alternating aromatic and vinylene units. [] This compound reacts with dialdehydes, like thiophene-2,5-dicarbaldehyde or benzo[c]thiophene-1,3-dicarbaldehyde, to form polymers like poly(2,5-thiophenediylvinylene)s or poly(1,3-benzo[c]thiophenediylvinylene-alt-2,5-bis(dodecyloxy)-1,4-phenylenevinylene)s. [] These polymers are of significant interest due to their potential applications in organic electronics and photonics.

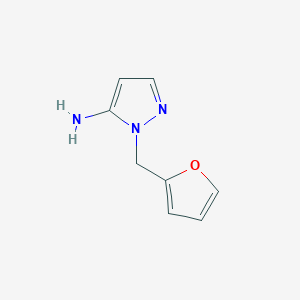

Q2: What is the impact of incorporating fluorine atoms into distyrylbenzene chromophores synthesized using (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide derivatives?

A2: While (1,4-Phenylenebis(methylene))bis(triphenylphosphonium) bromide itself isn't directly used in the synthesis of fluorinated distyrylbenzene chromophores, related derivatives like p-xylylenebis(triphenylphosphonium bromide) play a key role. [] Research demonstrates that incorporating fluorine atoms into distyrylbenzene structures significantly influences their molecular properties and how they arrange themselves in solid form. [] This control over molecular arrangement and properties is crucial for optimizing the performance of these materials in various applications, including organic electronics.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。